Welcome to the BenchChem Online Store!
molecular formula C6H5NO2S B189699 2-(2-Nitrovinyl)thiophene CAS No. 874-84-0

2-(2-Nitrovinyl)thiophene

Cat. No. B189699
M. Wt: 155.18 g/mol
InChI Key: UTPOWFFIBWOQRK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04839365

Procedure details

To 7.85 g (0.07 mol) of 2-thiophenecarboxaldehyde were added 148 ml of MeOH and 12.82 g (0.210 mol) of CH3NO2 ; and 74 ml of 50% aqueous solution of NaOH was added dropwise to the mixture with stirring at -5° C. After being stirred at 10° C. for 1 hr., the reaction solution was poured into a mixture of 296 ml of 36% HCl and 493 ml of water at 0° C. The crystals separating out were collected by filtration and washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound, 2-(2-nitroethenyl)thiophene (d-1) was obtained as greenish brown crystals.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
296 mL
Type
reactant
Reaction Step Three
Name
Quantity
493 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH3:8][N+:9]([O-:11])=[O:10].[OH-].[Na+].Cl>O.CO>[N+:9]([CH:8]=[CH:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)([O-:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
12.82 g
Type
reactant
Smiles
C[N+](=O)[O-]
Name
Quantity
148 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
296 mL
Type
reactant
Smiles
Cl
Name
Quantity
493 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring at -5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred at 10° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals separating out
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04839365

Procedure details

To 7.85 g (0.07 mol) of 2-thiophenecarboxaldehyde were added 148 ml of MeOH and 12.82 g (0.210 mol) of CH3NO2 ; and 74 ml of 50% aqueous solution of NaOH was added dropwise to the mixture with stirring at -5° C. After being stirred at 10° C. for 1 hr., the reaction solution was poured into a mixture of 296 ml of 36% HCl and 493 ml of water at 0° C. The crystals separating out were collected by filtration and washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound, 2-(2-nitroethenyl)thiophene (d-1) was obtained as greenish brown crystals.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
296 mL
Type
reactant
Reaction Step Three
Name
Quantity
493 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH3:8][N+:9]([O-:11])=[O:10].[OH-].[Na+].Cl>O.CO>[N+:9]([CH:8]=[CH:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)([O-:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
12.82 g
Type
reactant
Smiles
C[N+](=O)[O-]
Name
Quantity
148 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
296 mL
Type
reactant
Smiles
Cl
Name
Quantity
493 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring at -5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred at 10° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals separating out
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water, whereby 6.65 g (Yield : 61.2%) of the objective compound

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.